molecular formula C13H9ClN2O2S B2951776 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 328028-97-3

1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Cat. No.: B2951776
CAS No.: 328028-97-3
M. Wt: 292.74
InChI Key: MZQAEMKEAJXVHD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 328028-97-3) is a high-value pyrazole derivative supplied for advanced pharmaceutical and agrochemical research and development. This compound features a fused thieno[2,3-c]pyrazole core structure, a scaffold recognized for its significant pharmacological potential. Pyrazole derivatives are established as key structural motifs in numerous therapeutic agents due to their versatile biological activities and their role as inhibitors of protein glycation . The specific molecular architecture of this compound, particularly the 1-(2-chlorophenyl) substitution and the carboxylic acid functional group, makes it a versatile and critical synthetic intermediate for constructing more complex, target-oriented molecules. The primary research applications of this compound are in medicinal chemistry and drug discovery. It serves as a key building block for the synthesis of novel compounds with potential antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties, as is common with substituted pyrazole systems . Furthermore, annulated pyrazole structures, such as pyrano[2,3-c]pyrazoles, have demonstrated notable insecticidal efficacy in recent studies, showing toxicity against insect larvae such as Culex pipiens and Musca domestica , suggesting potential applications in the development of new agrochemicals . The carboxylic acid group allows for further functionalization, typically through amide bond formation or esterification, enabling researchers to explore structure-activity relationships and optimize lead compounds for enhanced potency and selectivity. This product is characterized by its molecular formula (C13H9ClN2O2S) and a molecular weight of 292.74 g/mol . It is provided as a powder and should be stored at room temperature . Researchers can leverage this building block to develop new substances that may act on biological targets like nicotinic acetylcholine receptors (nAChRs), where similar compounds have shown binding interactions through hydrogen bonding and electrostatic forces . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-7-8-6-11(13(17)18)19-12(8)16(15-7)10-5-3-2-4-9(10)14/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQAEMKEAJXVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thienopyrazole Core: This can be achieved through the cyclization of appropriate precursors such as 2-chlorobenzoyl chloride and 3-methylthiophene-2-carboxylic acid under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the chlorophenyl group or the thienopyrazole core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways involved are subjects of ongoing research.

    Material Science: Its electronic properties can be exploited in the design of new materials for use in electronics or photonics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
Target Compound 2-chlorophenyl, 3-methyl C₁₃H₉ClN₂O₂S 292.75 Ortho-Cl enhances steric hindrance and polarity; carboxylic acid improves solubility
1-(4-Chlorophenyl)-3-methyl analog 4-chlorophenyl, 3-methyl C₁₃H₉ClN₂O₂S 292.75 Para-Cl may improve thermal stability and π-π stacking interactions
1-Phenyl-3-(trifluoromethyl) analog Phenyl, 3-CF₃ C₁₃H₇F₃N₂O₂S 300.27 CF₃ group increases electronegativity and metabolic resistance
1-(2,4-Dichlorobenzyl)-3-methyl derivative 2,4-diCl-benzyl, 3-methyl C₁₄H₉Cl₂N₂O₂S 342.20 Higher lipophilicity (LogP ~3.0) and potential bioactivity
1-(4-Fluoro-benzyl)-3-methyl analog 4-F-benzyl, 3-methyl C₁₃H₉FN₂O₂S 276.28 Fluorine enhances H-bonding capacity and bioavailability
1,3-Dimethyl derivative 1,3-dimethyl C₈H₈N₂O₂S 196.22 Reduced steric bulk; simpler structure with lower molecular weight

Structural and Electronic Differences

  • Trifluoromethyl vs. Methyl : The CF₃ group in the trifluoromethyl analog (CID 7144596) increases electron-withdrawing effects, lowering the pKa of the carboxylic acid and enhancing solubility in basic media .
  • Dichlorinated Derivatives : Compounds with 2,4-dichlorophenyl groups (e.g., CAS 735335-54-3) exhibit higher LogP values (~3.0), suggesting improved membrane permeability .

Biological Activity

1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula: C13H9ClN2O2S
  • Molecular Weight: 292.75 g/mol
  • CAS Number: 565171-05-3
  • IUPAC Name: 1-(2-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The synthetic route often includes the formation of thieno[2,3-c]pyrazole scaffolds through cyclization reactions involving substituted phenyl compounds.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. In vitro assays demonstrated significant inhibition of various cancer cell lines, including HeLa and HCT116 cells. The compound exhibited an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, indicating its potential as an anti-cancer agent by targeting angiogenesis pathways .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects in preclinical models. It was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Preliminary results suggest that it exhibits greater COX-2 selectivity compared to traditional NSAIDs like diclofenac .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory activities, this compound has been assessed for antimicrobial properties. Studies indicated that it possesses antibacterial activity against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

StudyBiological ActivityFindings
Study AAntitumorIC50 = 1.46 µM against VEGFR-2; effective on HeLa and HCT116 cell lines .
Study BAnti-inflammatoryExhibits selective COX-2 inhibition; superior to diclofenac in selectivity index .
Study CAntimicrobialEffective against various pathogenic bacteria; potential for development as an antibacterial agent .

Q & A

Q. Key Conditions :

  • Solvent systems: DMF/water (), THF ().
  • Catalysts: Pd(PPh₃)₄ for coupling reactions.
  • Purification: Column chromatography or recrystallization ().

Q. Reference :

Advanced: How can reaction conditions be optimized to improve the yield of thieno[2,3-c]pyrazole derivatives?

Answer:
Critical factors include:

  • Temperature Control : Low temperatures (0–5°C) during acyl chloride additions () prevent side reactions.
  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% in coupling reactions enhances efficiency ().
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while de-gassing reduces oxidation.

Q. Reference :

Basic: What spectroscopic techniques are used for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm). reports detailed NMR shifts for analogous pyrazole-carboxylic acids.
  • IR Spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–C bond length: 1.515 Å in ).

Q. Reference :

Advanced: How do substituents on the phenyl ring influence biological activity?

Answer:
Structure-Activity Relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability and binding affinity to hydrophobic pockets ().
  • Positional Effects : 2-Chlorophenyl substituents improve steric complementarity in enzyme active sites compared to 3- or 4-chloro analogs.

Q. Reference :

Advanced: How can contradictions in reported biological data be resolved?

Answer:
Strategies include:

Purity Validation : Use HPLC or mass spectrometry to confirm >95% purity ().

Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration affects solubility).

Structural Confirmation : Compare crystallographic data () to rule out polymorphic differences.

Case Study : Discrepancies in IC₅₀ values for analogs in vs. 5 were resolved by re-testing under uniform assay conditions.

Q. Reference :

Basic: What purification methods are recommended for this compound?

Answer:

  • Recrystallization : From ethanol/water mixtures for high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients ().
  • Acid-Base Extraction : Isolate the carboxylic acid via pH adjustment ().

Q. Reference :

Advanced: What computational methods aid in predicting the compound’s reactivity?

Answer:

  • DFT Calculations : Optimize transition states for cyclization steps ().
  • Molecular Docking : Predict binding modes with target proteins (e.g., COX-2 inhibition).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity.

Q. Reference :

Basic: What safety precautions are necessary during handling?

Answer:

  • PPE : Gloves, goggles, and lab coats ().
  • Ventilation : Use fume hoods due to potential irritant vapors (e.g., THF, DMF).
  • Storage : Inert atmosphere at –20°C to prevent decomposition.

Q. Reference :

Advanced: How can regioselectivity be controlled during pyrazole ring formation?

Answer:

  • Directing Groups : Use methyl or chloro substituents to guide cyclization ().
  • Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity ().

Q. Reference :

Basic: What are the key physicochemical properties of this compound?

Answer:

  • Molecular Weight : 322.78 g/mol (calculated from ).
  • Solubility : Poor in water; soluble in DMSO, DMF.
  • Melting Point : ~212–216°C (analog data from ).

Q. Reference :

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